molecular formula C15H32N2O6 B128489 tert-Butyl (14-amino-3,6,9,12-tetraoxatetradecyl)carbamate CAS No. 811442-84-9

tert-Butyl (14-amino-3,6,9,12-tetraoxatetradecyl)carbamate

Cat. No. B128489
M. Wt: 336.42 g/mol
InChI Key: WCNWLERBLMBSOT-UHFFFAOYSA-N
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Description

The compound tert-Butyl (14-amino-3,6,9,12-tetraoxatetradecyl)carbamate is a chemical entity that can be derived from tert-butyl carbamates. These carbamates are versatile intermediates in organic synthesis, particularly in the formation of glycoconjugates and amino acid derivatives, which are valuable in medicinal chemistry and drug design due to their biological activity.

Synthesis Analysis

The synthesis of tert-butyl carbamates and their derivatives involves reactions under glycosylation conditions, leading to the formation of anomeric 2-deoxy-2-amino sugar carbamates with good to excellent yields. This process exhibits tolerance to several common protecting groups and is instrumental in generating unnatural glycopeptide building blocks . Additionally, tert-butyl carbazate, a related compound, can react with various reagents such as ammonium thiocyanate, phenyl isothiocyanate, and carbon disulfide to afford a range of heterocyclic compounds, which are further derivatized to produce novel compounds with potential antimicrobial activity .

Molecular Structure Analysis

The molecular structure of tert-butyl carbamates is characterized by the presence of the tert-butyl group attached to the nitrogen of the carbamate moiety. This structural feature is crucial for the stability and reactivity of the compound. In the context of tert-butyl (14-amino-3,6,9,12-tetraoxatetradecyl)carbamate, the molecule would include a long chain with ether linkages (tetraoxatetradecyl), which could affect its solubility and interaction with biological molecules.

Chemical Reactions Analysis

Tert-butyl carbamates are reactive intermediates that can undergo various chemical transformations. For instance, they can be transformed into boronic acid analogs of amino acids through alkylation reactions, as demonstrated by the synthesis of an orthogonally protected boronic acid analog of aspartic acid . Furthermore, tert-butyl carbamates can be used to prepare N-tert-butanesulfinyl imines, which are valuable intermediates for the asymmetric synthesis of amines. These imines can be reacted with a wide range of nucleophiles, leading to the synthesis of highly enantioenriched amines, amino acids, and amino alcohols .

Physical and Chemical Properties Analysis

The physical and chemical properties of tert-butyl carbamates are influenced by their molecular structure. The tert-butyl group imparts steric bulk, which can affect the compound's reactivity and physical properties such as boiling point and solubility. The presence of the carbamate group is essential for the compound's reactivity, particularly in nucleophilic addition reactions. The ether linkages in the tetraoxatetradecyl chain of tert-butyl (14-amino-3,6,9,12-tetraoxatetradecyl)carbamate would likely contribute to its solubility in organic solvents and could facilitate its interaction with other molecules in biological systems.

Scientific Research Applications

1. Synthetic Methodologies

Tert-butyl carbamate derivatives, including tert-butyl (14-amino-3,6,9,12-tetraoxatetradecyl)carbamate, are used in various synthetic methodologies. For example, they are involved in a mild and efficient one-pot Curtius rearrangement, which allows the formation of tert-butyl carbamate in high yields at low temperatures. This process is compatible with a wide range of substrates, including malonate derivatives, enabling access to protected amino acids (Lebel & Leogane, 2005).

2. Chemical Transformations

Tert-butyl carbamates are used in chemical transformations to produce various compounds. For instance, they are transformed under glycosylation conditions to produce anomeric 2-deoxy-2-amino sugar carbamates in good to excellent yields. This reaction is tolerant of several common protecting groups and helps generate unnatural glycopeptide building blocks (Henry & Lineswala, 2007).

3. Metalation and Alkylation

These compounds have also been studied for their ability to undergo metalation between nitrogen and silicon, followed by reaction with electrophiles. Metalation is rapid, and reactions with various electrophiles proceed efficiently. This process is useful for preparing α-functionalized α-amino silanes (Sieburth, Somers & O'hare, 1996).

4. Application in Polymer Science

In the field of polymer science, tert-butyl carbamate derivatives play a significant role. For example, new monomeric antioxidants containing hindered phenol have been synthesized using tert-butyl carbamate. These antioxidants show stabilizing action against thermal oxidation of polypropylene and are capable of copolymerizing with vinyl monomers, indicating their significance in material science and polymer stabilization (Pan, Liu & Lau, 1998).

Safety And Hazards

The compound is labeled with the GHS07 pictogram . The hazard statements associated with this compound are H302 (Harmful if swallowed), H315 (Causes skin irritation), H319 (Causes serious eye irritation), H332 (Harmful if inhaled), and H335 (May cause respiratory irritation) . The precautionary statements are P261 (Avoid breathing dust/fume/gas/mist/vapors/spray), P280 (Wear protective gloves/protective clothing/eye protection/face protection), and P305+P351+P338 (IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing) .

properties

IUPAC Name

tert-butyl N-[2-[2-[2-[2-(2-aminoethoxy)ethoxy]ethoxy]ethoxy]ethyl]carbamate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H32N2O6/c1-15(2,3)23-14(18)17-5-7-20-9-11-22-13-12-21-10-8-19-6-4-16/h4-13,16H2,1-3H3,(H,17,18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WCNWLERBLMBSOT-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)NCCOCCOCCOCCOCCN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H32N2O6
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80470666
Record name tert-Butyl (14-amino-3,6,9,12-tetraoxatetradecan-1-yl)carbamate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80470666
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

336.42 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

tert-Butyl (14-amino-3,6,9,12-tetraoxatetradecyl)carbamate

CAS RN

811442-84-9
Record name tert-Butyl (14-amino-3,6,9,12-tetraoxatetradecan-1-yl)carbamate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80470666
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name Boc-NH-PEG4-amine
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URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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